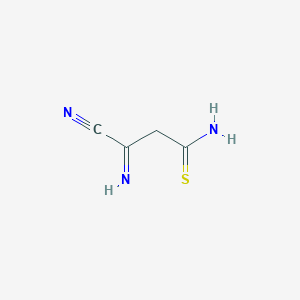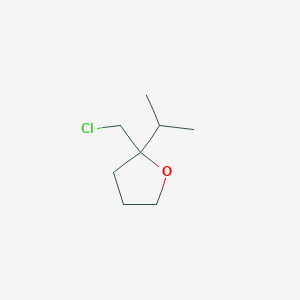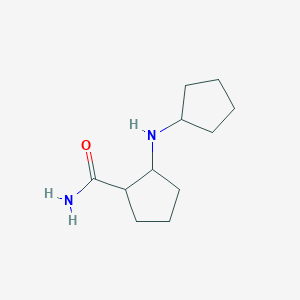
2-(Cyclopentylamino)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylamino)cyclopentane-1-carboxamide is a chemical compound with the molecular formula C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol . This compound is characterized by the presence of a cyclopentylamino group attached to a cyclopentane ring, which is further connected to a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction . Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity.
Analyse Chemischer Reaktionen
2-(Cyclopentylamino)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include substituted cyclopentane derivatives, amines, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentylamino)cyclopentane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific medical conditions.
Wirkmechanismus
The mechanism of action of 2-(Cyclopentylamino)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-(Cyclopentylamino)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
2-(Cyclohexylamino)cyclohexane-1-carboxamide: This compound has a similar structure but with a cyclohexyl group instead of a cyclopentyl group, leading to different chemical and biological properties.
2-(Cyclopropylamino)cyclopropane-1-carboxamide: The presence of a cyclopropyl group in this compound results in distinct reactivity and applications compared to this compound.
Eigenschaften
Molekularformel |
C11H20N2O |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-(cyclopentylamino)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H20N2O/c12-11(14)9-6-3-7-10(9)13-8-4-1-2-5-8/h8-10,13H,1-7H2,(H2,12,14) |
InChI-Schlüssel |
NAKUWILJWOVUEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC2CCCC2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Aminomethyl)furan-3-carbonyl]piperidin-4-one](/img/structure/B13227688.png)
![3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13227693.png)
![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13227699.png)


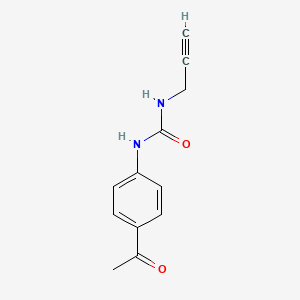
![2-Chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile](/img/structure/B13227712.png)
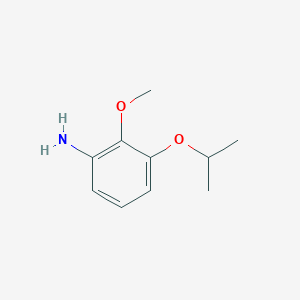


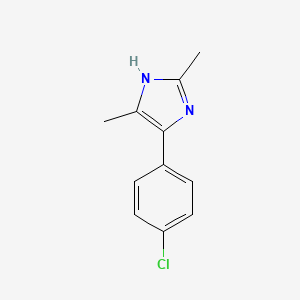
![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide](/img/structure/B13227736.png)
